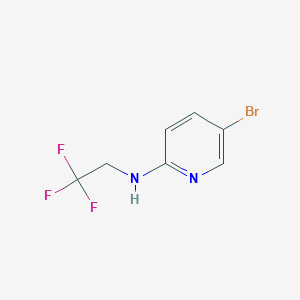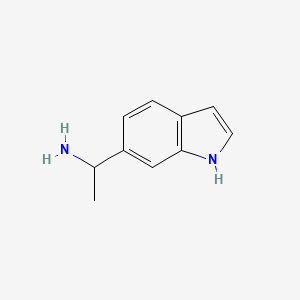
1-(1H-indol-6-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-6-yl)ethan-1-amine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring substituted at the 6-position with an ethanamine group.
Preparation Methods
The synthesis of 1-(1H-indol-6-yl)ethan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of indole with an appropriate alkylating agent under basic conditions. For example, the reaction of indole with bromoethane in the presence of a base such as potassium carbonate can yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-(1H-indol-6-yl)ethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like toluene or acetonitrile, catalysts such as palladium acetate, and bases like triethylamine . Major products formed from these reactions include various substituted indoles and their derivatives .
Scientific Research Applications
1-(1H-indol-6-yl)ethan-1-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1H-indol-6-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, it can act as a ligand for certain receptors in the brain, influencing neurotransmitter release and signaling pathways . Additionally, its indole structure allows it to interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(1H-indol-6-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(1H-indol-3-yl)ethan-1-amine: This compound has a similar structure but with the ethanamine group at the 3-position instead of the 6-position.
1-(1H-indol-5-yl)ethan-1-amine: Another similar compound with the ethanamine group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-(1H-indol-6-yl)ethanamine |
InChI |
InChI=1S/C10H12N2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-7,12H,11H2,1H3 |
InChI Key |
AXEXHSYYXWPIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



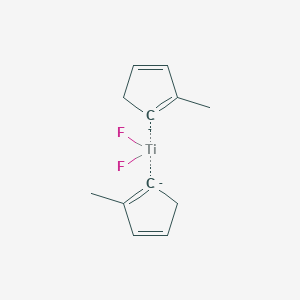
![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)


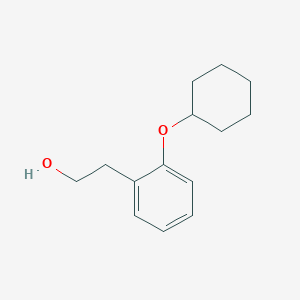
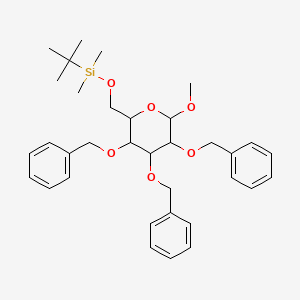
![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
![1,2-Dipalmitoyl-sn-glycero-3-[phospho-rac-(3-lysyl(1-glycerol))] (chloride salt)](/img/structure/B12066304.png)

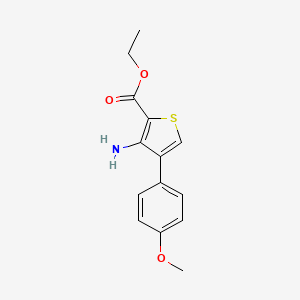
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
